molecular formula C25H21NO5 B5142342 4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B5142342
M. Wt: 415.4 g/mol
InChI Key: ODRAWHPHHQRVFV-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as MOPEBO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. MOPEBO is a member of the oxazole family of compounds, which are known for their diverse biological activities.

Mechanism of Action

4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one works by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against neurodegeneration. 4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is its versatility. It has been shown to have a variety of biological activities, making it a useful tool for studying various disease states. However, one limitation of using 4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is that it is a synthetic compound, and as such, its effects may not be entirely representative of those of natural compounds.

Future Directions

There are several future directions for research on 4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one. One area of interest is the development of 4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the study of 4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one's effects on the immune system, as it has been shown to have anti-inflammatory properties. Additionally, further research is needed to determine the optimal dosage and administration of 4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one for therapeutic use.

Synthesis Methods

4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process that involves the reaction of 3-methoxyphenol with 2-bromoethanol to form 2-(3-methoxyphenoxy)ethanol. This intermediate is then reacted with 2-formylbenzoic acid to form the desired product, 4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one.

Scientific Research Applications

4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has shown potential as a therapeutic agent in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. 4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

(4Z)-4-[[2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-28-20-11-7-12-21(17-20)29-14-15-30-23-13-6-5-10-19(23)16-22-25(27)31-24(26-22)18-8-3-2-4-9-18/h2-13,16-17H,14-15H2,1H3/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRAWHPHHQRVFV-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOC2=CC=CC=C2C=C3C(=O)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)OCCOC2=CC=CC=C2/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

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